4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole 4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2549056-77-9
VCID: VC11824589
InChI: InChI=1S/C15H15ClN4S/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-14-12(16)3-2-4-13(14)21-15/h2-6,11H,7-9H2,1H3
SMILES: CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
Molecular Formula: C15H15ClN4S
Molecular Weight: 318.8 g/mol

4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

CAS No.: 2549056-77-9

Cat. No.: VC11824589

Molecular Formula: C15H15ClN4S

Molecular Weight: 318.8 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole - 2549056-77-9

Specification

CAS No. 2549056-77-9
Molecular Formula C15H15ClN4S
Molecular Weight 318.8 g/mol
IUPAC Name 4-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Standard InChI InChI=1S/C15H15ClN4S/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-14-12(16)3-2-4-13(14)21-15/h2-6,11H,7-9H2,1H3
Standard InChI Key GTSQCUUCRAIELS-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • Benzothiazole backbone: A bicyclic system comprising a benzene ring fused to a thiazole ring. The chloro group at position 4 and the azetidine substituent at position 2 contribute to electronic and steric modulation .

  • Azetidine ring: A four-membered nitrogen-containing ring linked to the benzothiazole core. The azetidine’s strain and conformational rigidity may influence binding interactions.

  • Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a methyl group at position 4. Pyrazole derivatives are known for their role in modulating pharmacokinetic properties.

The canonical SMILES representation CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl\text{CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl} codifies these structural features.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight318.8 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
LogP (Partition Coefficient)Estimated 2.5–3.0 (lipophilic)

The chloro substituent enhances electrophilicity, while the pyrazole and azetidine groups introduce hydrogen-bonding capabilities .

Synthesis and Preparation

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential functionalization of the benzothiazole core:

  • Benzothiazole formation: Condensation of 2-aminothiophenol with a carbonyl precursor under acidic conditions .

  • Chlorination: Electrophilic aromatic substitution at position 4 using chlorinating agents like SOCl2\text{SOCl}_2 or NCS\text{NCS} .

  • Azetidine coupling: Nucleophilic substitution or Buchwald–Hartwig amination to install the azetidine group.

  • Pyrazole conjugation: Copper-catalyzed alkyne-azide cycloaddition (CuAAC) or alkylation to append the pyrazole moiety.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents on the azetidine and pyrazole rings to optimize potency and selectivity .

  • In Vivo Efficacy Trials: Preclinical testing in murine models of infection or neoplasia.

  • Formulation Development: Nanoencapsulation or prodrug strategies to enhance bioavailability.

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